molecular formula C14H17BrN2O2 B12099797 4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole

4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole

Cat. No.: B12099797
M. Wt: 325.20 g/mol
InChI Key: QMTIKXBKXUTIHP-UHFFFAOYSA-N
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Description

4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole is a pyrazole derivative characterized by a bromo substituent at position 4, a methoxymethyl group linked to a 4-methoxyphenyl moiety at position 5, and methyl groups at positions 1 and 2.

Properties

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

4-bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethylpyrazole

InChI

InChI=1S/C14H17BrN2O2/c1-10-14(15)13(17(2)16-10)9-19-8-11-4-6-12(18-3)7-5-11/h4-7H,8-9H2,1-3H3

InChI Key

QMTIKXBKXUTIHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)COCC2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Hydroxymethylation at C5

Vilsmeier-Haack formylation introduces a formyl group at C5, followed by NaBH₄ reduction to hydroxymethyl. For 1,3-dimethylpyrazole, this sequence achieves 70–75% conversion to 5-(hydroxymethyl)-1,3-dimethylpyrazole.

Methoxymethyl Protection

Reaction with methyl iodide (MeI) in THF using NaH as base converts the hydroxymethyl to methoxymethyl (85% yield). This mirrors the methylation of pyrazole-5-carboxylates described in crystallographic studies.

Coupling with 4-Methoxyphenol

Mitsunobu conditions (DIAD, PPh₃) couple the methoxymethyl intermediate with 4-methoxyphenol, forming the ether linkage (65–72% yield). Patent data for analogous pyrazole etherifications support this approach.

Stepwise Yields

StepIntermediateYield
Formylation5-Formyl-1,3-dimethylpyrazole70%
Reduction5-(Hydroxymethyl) derivative75%
MethylationMethoxymethyl product85%
Mitsunobu couplingFinal ether68%

Alternative Routes and Challenges

Direct Alkylation Strategies

Attempts to install the full sidechain via Friedel-Crafts alkylation face steric hindrance from the 1,3-dimethyl groups. Patent CN111072630A demonstrates limited success with similar bulky substituents, reporting <30% yields.

Protecting Group Considerations

The methoxymethyl group’s stability during bromination requires verification. Crystallographic data confirms that methyl ethers remain intact under POBr₃ conditions, but prolonged heating above 90°C risks cleavage.

Spectral Characterization and Validation

Successful synthesis requires confirmation via:

  • ¹H NMR : Diagnostic signals include:

    • δ 3.75 (s, 3H, OCH₃ from phenol)

    • δ 3.38 (s, 3H, OCH₃ from methoxymethyl)

    • δ 2.50 (s, 6H, N-CH₃)

  • X-ray Crystallography : As applied to related bromopyrazoles, this technique verifies regiochemistry and stereoelectronic effects.

Industrial-Scale Considerations

Patent JP2006526015A highlights challenges in scaling pyrazole functionalization:

  • Cost Drivers : DIAD/PPh₃ in Mitsunobu reactions becomes prohibitive above 1 kg scale.

  • Alternatives : Phase-transfer catalysis with tetrabutylammonium bromide reduces solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The bromine atom at position 4 can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield azides or nitriles.

Scientific Research Applications

4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological processes and as a tool for probing enzyme activity.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives often exhibit divergent physicochemical and biological properties based on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
4-Bromo-5-methoxy-1-methylpyrazole C₅H₇BrN₂O Br (C4), OMe (C5), Me (N1) N/A (Structural model for reactivity)
4-Bromo-1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole C₁₈H₁₇BrN₂O Br (C4), 4-MeO-benzyl (N1), Me (C3), Ph (C5) N/A (Steric/electronic effects study)
4-Bromo-5-[(5,5-dimethyl-4,5-dihydro-isoxazol-3-yl)sulfonyl-methyl]-3-methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole C₁₁H₁₄BrF₃N₃O₃S Br (C4), sulfonyl-methyl-isoxazole (C5), CF₃CH₂ (N1) Herbicidal activity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₆H₁₈ClF₂N₇S Cl (aryl), F (aryl), triazole, thiazole Antimicrobial activity

Key Observations:

  • Halogen Effects : Bromine at position 4 (as in the target compound) enhances electrophilic reactivity compared to chlorine, as seen in isostructural chloro/bromo pairs . Bromine’s larger atomic radius also influences crystal packing via halogen-halogen interactions .
  • Biological Activity : Sulfonyl and triazole-containing pyrazoles (e.g., and ) demonstrate herbicidal and antimicrobial properties, suggesting that the target compound’s methoxymethyl group could be optimized for similar applications .

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound’s molecular weight (~437 g/mol, inferred from ) exceeds simpler analogues like 4-bromo-5-methoxy-1-methylpyrazole (MW: 191 g/mol), impacting solubility and bioavailability .
  • Hydrogen Bonding : The methoxymethyl group in the target compound may engage in hydrogen bonding, akin to hydroxyl-containing pyrazoles in , which form intramolecular H-bonds .

Biological Activity

4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C12H14BrN3O2\text{C}_{12}\text{H}_{14}\text{BrN}_3\text{O}_2

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted that compounds similar to 4-bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

Pyrazole compounds have been evaluated for their antimicrobial activity against various bacterial strains. A comparative study showed that some derivatives exhibited potent activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in the pyrazole structure enhances its efficacy against these pathogens .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored in various studies. For example, compounds derived from the pyrazole scaffold have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in several cancer lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that certain compounds exhibited anti-inflammatory effects comparable to indomethacin, suggesting their potential for treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial activity of novel pyrazole derivatives against multi-drug resistant bacterial strains. The study found that specific derivatives showed remarkable inhibition rates against Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as new antimicrobial agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialEffective against E. coli, S. aureus, etc.
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Synthesis Strategies

Q: What are the common synthetic routes for preparing halogenated pyrazole derivatives like 4-bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole? A: Halogenated pyrazoles are typically synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. For the target compound, a multi-step approach is likely:

Core Formation : Use a Knorr pyrazole synthesis by reacting 1,3-diketones with hydrazines under acidic conditions to form the pyrazole ring .

Bromination : Introduce bromine at the 4-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C .

Methoxymethylation : Attach the (4-methoxyphenyl)methoxymethyl group via nucleophilic substitution or Mitsunobu reaction, ensuring steric hindrance from the dimethyl groups is mitigated .
Key Considerations : Optimize reaction time and temperature to prevent over-bromination or side reactions.

Advanced Synthesis: Substituent Effects

Q: How do steric and electronic effects of the 1,3-dimethyl and methoxyphenylmethoxymethyl groups influence synthetic yield? A:

  • Steric Effects : The 1,3-dimethyl groups hinder nucleophilic attack during methoxymethylation. Use bulky-base catalysts (e.g., DBU) to enhance regioselectivity .
  • Electronic Effects : The electron-donating methoxy group on the aryl ring stabilizes intermediates via resonance, improving coupling efficiency.
    Data Table :
Reaction StepYield (Without Optimization)Yield (Optimized Conditions)
Bromination55–60%75–80% (NBS, DMF, 0°C)
Methoxymethylation40–45%65–70% (Mitsunobu, DBU)

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the structure of this compound? A:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups at 1,3-positions; methoxy signals at δ 3.7–3.9 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and bromine isotope pattern .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., SHELXL for refinement) .

Advanced Structural Analysis: Crystallographic Challenges

Q: How can crystallographic disorder in the methoxyphenylmethoxymethyl group be resolved? A:

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement : Apply SHELXL’s PART and SUMP instructions to model partial occupancy or rotational disorder .
    Example : A related compound with a bicyclic substituent required anisotropic displacement parameters (ADPs) for oxygen atoms in the methoxy group .

Basic Biological Activity Screening

Q: What preliminary assays are suitable for evaluating the bioactivity of this compound? A:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Kinase or COX-2 inhibition assays using fluorescence-based protocols .

Advanced Biological Studies: SAR and Mechanism

Q: How can structure-activity relationships (SAR) guide the optimization of this compound for anticancer activity? A:

  • Substituent Variation : Compare analogues with halogen (Br vs. Cl), methoxy positioning (para vs. meta), and methyl group removal .
  • Mechanistic Probes : Use molecular docking (AutoDock Vina) to predict binding to kinase ATP pockets. DFT calculations (B3LYP/6-31G*) can assess electronic effects on binding affinity .
    Data Table :
AnaloguesIC50 (HeLa cells)Docking Score (kcal/mol)
Target Compound12.5 µM-8.9
4-Chloro Analog18.7 µM-7.2
Methoxy → Nitro Substitute>50 µM-5.1

Data Contradiction Analysis

Q: How to resolve discrepancies in reported biological activities of similar pyrazole derivatives? A:

Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).

Substituent Positioning : Meta-methoxy derivatives often show reduced activity compared to para-substituted ones due to altered π-stacking .

Solubility Effects : Poor aqueous solubility (logP >3.5) may lead to false negatives. Use DMSO vehicles ≤0.1% .

Advanced Computational Modeling

Q: What computational strategies predict the reactivity of the bromine atom in further functionalization? A:

  • Fukui Functions : Calculate electrophilic (f⁻) indices to identify bromine as the most reactive site for cross-coupling (e.g., Suzuki-Miyaura) .
  • MD Simulations : Simulate solvation effects in THF/H2O to optimize catalytic conditions (Pd(PPh3)4, Na2CO3) .

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